molecular formula C21H20N4O2 B2481106 (E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285602-82-5

(E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2481106
CAS RN: 1285602-82-5
M. Wt: 360.417
InChI Key: ZLVSIPGLNONFKD-LPYMAVHISA-N
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Description

Pyrazole derivatives are a class of compounds that have attracted considerable interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in medicinal chemistry. The compound of interest belongs to this class, and studies on similar compounds can shed light on its possible synthesis, structure, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cycloadditions, or substitution reactions. For instance, Karrouchi et al. (2020) describe the synthesis of a closely related pyrazole derivative, which was characterized by FT-IR, NMR, ESI-MS, and X-ray diffraction, indicating a common approach for synthesizing and confirming the structure of such compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, analysis and optimization of molecular structures in both gas phase and aqueous solutions were reported, highlighting the importance of solvation effects and molecular stability in different environments (Karrouchi et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves the condensation of 2-(benzyloxy)benzaldehyde with cyclopropyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole is then reacted with 5-carboxylic acid hydrazide to form the final product.", "Starting Materials": [ "2-(benzyloxy)benzaldehyde", "cyclopropyl hydrazine", "ethyl acetoacetate", "5-carboxylic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 2-(benzyloxy)benzaldehyde with cyclopropyl hydrazine to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate to form the pyrazole ring.", "Step 3: Reaction of the resulting pyrazole with 5-carboxylic acid hydrazide to form the final product." ] }

CAS RN

1285602-82-5

Molecular Formula

C21H20N4O2

Molecular Weight

360.417

IUPAC Name

5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c26-21(19-12-18(23-24-19)16-10-11-16)25-22-13-17-8-4-5-9-20(17)27-14-15-6-2-1-3-7-15/h1-9,12-13,16H,10-11,14H2,(H,23,24)(H,25,26)/b22-13+

InChI Key

ZLVSIPGLNONFKD-LPYMAVHISA-N

SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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